molecular formula C17H10F3N5 B8583177 4-Azido-5,6-diphenyl-2-(trifluoromethyl)pyrimidine CAS No. 651315-84-3

4-Azido-5,6-diphenyl-2-(trifluoromethyl)pyrimidine

Cat. No. B8583177
M. Wt: 341.29 g/mol
InChI Key: MXQZFQYXTOSXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azido-5,6-diphenyl-2-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C17H10F3N5 and its molecular weight is 341.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Azido-5,6-diphenyl-2-(trifluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Azido-5,6-diphenyl-2-(trifluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

651315-84-3

Product Name

4-Azido-5,6-diphenyl-2-(trifluoromethyl)pyrimidine

Molecular Formula

C17H10F3N5

Molecular Weight

341.29 g/mol

IUPAC Name

4-azido-5,6-diphenyl-2-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C17H10F3N5/c18-17(19,20)16-22-14(12-9-5-2-6-10-12)13(15(23-16)24-25-21)11-7-3-1-4-8-11/h1-10H

InChI Key

MXQZFQYXTOSXCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N=C2N=[N+]=[N-])C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-5,6-diphenyl-2-(trifluoromethyl)pyrimidine (0.5 g, 1.5 mmol) (synthesized according to the procedure described in example 1) was refluxed in ethanol (10 ml) containing sodium azide (0.1 g, 1.5 mmol) for 8 hours and allowed to cool to room temperature. The reaction mixture was poured onto ice-water mixture. The solid thus separated was extracted with ethyl acetate. The organic extract was washed with water, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford the title compound (0.45 g, 88.3%, HPLC purity 98.5%), mp: 126-128° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
88.3%

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